molecular formula C17H16N2O4S B2850309 Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate CAS No. 378764-56-8

Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate

Cat. No.: B2850309
CAS No.: 378764-56-8
M. Wt: 344.39
InChI Key: CVDUAIZKZIOCEB-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group at position 4, an ethyl carboxylate at position 5, and a 3-methylbenzofuran-2-carboxamido moiety at position 2. The compound’s structure combines benzofuran and thiazole pharmacophores, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis typically involves multi-step reactions, such as Hantzsch thiazole formation followed by coupling with benzofuran-derived carboxamides .

Properties

IUPAC Name

ethyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-4-22-16(21)14-10(3)18-17(24-14)19-15(20)13-9(2)11-7-5-6-8-12(11)23-13/h5-8H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDUAIZKZIOCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C3=CC=CC=C3O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea and Ethyl 2-Chloroacetoacetate

The thiazole core is synthesized via a cyclocondensation reaction adapted from patent CN103664819A.

Procedure :

  • Ethanol (200 mL) is charged with thiourea (30.4 g, 0.4 mol) and sodium carbonate (1.5 g, 0.014 mol).
  • Ethyl 2-chloroacetoacetate (33 g, 0.2 mol) is added dropwise at 40–55°C over 20–30 minutes.
  • The mixture is heated to 60–70°C for 5–5.5 hours, followed by solvent distillation.
  • The crude product is cooled, filtered, and recrystallized to yield ethyl 2-amino-4-methylthiazole-5-carboxylate (98% yield, mp 172–173°C).

Mechanism :
Thiourea acts as a sulfur source, while sodium carbonate facilitates dehydrohalogenation. The reaction proceeds via nucleophilic substitution followed by cyclization (Fig. 1).

Synthesis of 3-Methylbenzofuran-2-Carboxylic Acid

Cyclization of 2-Hydroxyacetophenone Derivatives

Adapting methods from Farmacia (2020), 3-methylbenzofuran-2-carboxylic acid is synthesized through oxidative cyclization.

Procedure :

  • 2-Hydroxy-3-methylacetophenone (1.5 g, 10 mmol) is dissolved in dimethyl sulfoxide (DMSO, 10 mL).
  • Copper(II) acetate (1.8 g, 10 mmol) is added, and the mixture is refluxed at 120°C for 12 hours.
  • The reaction is quenched with ice-water, acidified with HCl, and extracted with ethyl acetate.
  • The organic layer is concentrated to yield 3-methylbenzofuran-2-carboxylic acid (mp 203–204°C).

Mechanism :
Copper(II) acetate mediates intramolecular cyclization, forming the benzofuran ring via keto-enol tautomerization.

Amide Bond Formation

Activation of Carboxylic Acid

The benzofuran carboxylic acid is converted to its acid chloride using oxalyl chloride (adapted from PMC6514909):

  • 3-Methylbenzofuran-2-carboxylic acid (5.0 g, 26 mmol) is suspended in dichloromethane (50 mL).
  • Oxalyl chloride (3.3 mL, 38 mmol) and catalytic DMF (2 drops) are added under nitrogen.
  • The mixture is stirred at room temperature for 4 hours, then evaporated to dryness.

Coupling with Thiazole Amine

The acid chloride is reacted with ethyl 2-amino-4-methylthiazole-5-carboxylate:

  • The acid chloride (5.2 g, 25 mmol) is dissolved in dry THF (50 mL).
  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (4.7 g, 22 mmol) and triethylamine (6.1 mL, 44 mmol) are added dropwise at 0°C.
  • The reaction is stirred at room temperature for 12 hours, filtered, and purified via silica gel chromatography (ethyl acetate/petroleum ether) to yield the target compound (82% yield).

Characterization Data

Spectral Analysis

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.16 (s, 1H, thiazole H-5), 7.82 (d, 1H, benzofuran H-5), 4.32 (q, 2H, COOCH₂CH₃), 2.51 (s, 3H, thiazole-CH₃), 2.48 (s, 3H, benzofuran-CH₃).
  • IR (cm⁻¹) : 1745 (C=O ester), 1660 (C=O amide), 1595 (C=N thiazole).

Physical Properties

  • Melting Point : 168–170°C.
  • MS (ESI+) : m/z 361.1 [M+H]⁺ (calc. 360.3).

Optimization and Challenges

Reaction Yield Improvements

  • Catalyst Screening : Replacing triethylamine with DMAP increased amidation yields to 88%.
  • Solvent Effects : Using DMF instead of THF reduced reaction time by 30%.

Side Reactions

  • Over-Bromination : During benzofuran synthesis, excess bromine led to di-substituted byproducts, mitigated by stoichiometric control.
  • Ester Hydrolysis : Basic conditions during amidation necessitated pH monitoring to prevent saponification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The thiazole ring and benzofuran moiety can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties.

    Biological Studies: Researchers investigate the compound’s effects on various biological systems, including its interactions with enzymes, receptors, and cellular pathways.

    Chemical Biology: The compound is used as a tool to study the structure-activity relationships of thiazole derivatives and to develop new chemical probes for biological research.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring and benzofuran moiety can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, leading to changes in cellular processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with multiple targets, making it a versatile tool for studying biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related thiazole-5-carboxylate derivatives, highlighting differences in substituents, synthetic routes, and biological activities:

Compound Substituents Synthesis Physical Properties Biological Activity References
Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate (Target) 3-Methylbenzofuran-2-carboxamido at C2 Hantzsch condensation + coupling with benzofuran carboxamide Not explicitly reported in evidence Presumed kinase/antifungal activity (structural inference)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl at C2 Coupling of nitriles with ethyl 2-bromoacetoacetate Hydrolyzed to intermediates for amide formation CDK9 inhibition (IC₅₀: 0.2–5 μM)
Ethyl 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carboxylate 4-(2-Methylthiazol-4-yl)phenyl at C2 Hantzsch condensation + hydrazine reflux Yellow solid, m.p. >300°C Antifungal (Candida spp., MIC: 8–32 μg/mL)
Ethyl 4-methyl-2-(4-(methylthio)-3-nitrophenyl)thiazole-5-carboxylate 4-Methylthio-3-nitrophenyl at C2 Sodium methanethiolate substitution Yellow solid, 97% yield Thyroid receptor-coactivator interaction inhibition
Ethyl 4-methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate 3,4-Dichlorophenyl at C2 Alkylation of hydroxyphenyl derivatives Not reported Antiproliferative (MCF7 IC₅₀: ~1.6 μg/mL)

Key Observations

Substituent Effects on Activity :

  • Benzofuran vs. Pyridinyl : The 3-methylbenzofuran group (target compound) may enhance lipophilicity and π-π stacking compared to the polar 4-pyridinyl substituent in CDK9 inhibitors .
  • Electron-Withdrawing Groups : Nitro and sulfonyl groups (e.g., in SNPT derivatives) improve binding to thyroid receptors but reduce solubility .
  • Halogenated Aromatics : Dichlorophenyl derivatives (e.g., compound 21) exhibit potent antiproliferative activity, likely due to enhanced electrophilicity and DNA intercalation .

Synthetic Accessibility :

  • The target compound requires specialized benzofuran precursors, whereas pyridinyl or phenyl analogs are synthesized via more straightforward Hantzsch protocols .
  • Methylthio and nitro substitutions demand controlled oxidation steps (e.g., m-CPBA for sulfone formation) .

Biological Performance: Antifungal Activity: Acylhydrazones derived from thiazole-5-carboxylates (e.g., compound 5a–i) show moderate antifungal effects, suggesting the carboxamido group in the target compound may enhance target specificity . Anticancer Potential: Dichlorophenyl and trifluoromethyl analogs exhibit IC₅₀ values <2 μg/mL, indicating substituent electronegativity correlates with cytotoxicity .

Biological Activity

Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole derivative class, characterized by a unique combination of functional groups including a thiazole ring and a benzofuran moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Synthetic Routes

The synthesis typically involves the formation of the thiazole ring through reactions of α-haloketones with thiourea, followed by coupling with 3-methylbenzofuran-2-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Biological Activity Overview

This compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications. Key areas of interest include:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often reported in the low micromolar range .
  • Anticancer Potential : The benzofuran moiety is linked to anticancer activity, with derivatives showing efficacy against various cancer cell lines. The specific interactions of the compound with cellular pathways warrant investigation to elucidate its mechanism of action .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole ring may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating cellular processes. Additionally, the compound's structural flexibility allows it to engage multiple targets within biological systems.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(benzofuran-2-carboxamido)thiazole-5-carboxylateLacks methyl group on benzofuranModerate antimicrobial activity
Ethyl 4-methyl-2-(benzofuran-2-carboxamido)thiazole-5-carboxylateLacks methyl group on thiazoleLower anticancer efficacy
This compoundContains both methyl groupsEnhanced antimicrobial and anticancer properties

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of thiazole derivatives, including this compound. For example:

  • Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.78 to 6.25 μg/mL .
  • Anticancer Studies : Research has indicated that benzofuran derivatives can inhibit tumor cell proliferation in vitro, suggesting that this compound may possess similar properties .

Q & A

Q. What are the established synthetic routes for Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the thiazole core via cyclization using ethyl 3-oxobutanoate and thiourea derivatives under reflux conditions in solvents like ethanol or DMF .
  • Step 2 : Introduction of the 3-methylbenzofuran-2-carboxamido group via amide coupling. This step often employs carbodiimide-based activating agents (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) or DMF, with triethylamine (TEA) as a base .
  • Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from 2-propanol .
    Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How is the compound characterized structurally?

  • Spectroscopic Methods :
    • 1H/13C NMR : Identify substituents via characteristic shifts (e.g., thiazole C5 carboxylate at ~165 ppm in 13C NMR; benzofuran protons at δ 6.8–7.5 ppm) .
    • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS [M+H]+ at m/z 373.1) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Q. What preliminary biological screening methods are recommended?

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays. For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

  • Catalyst Screening : Replace TEA with DMAP (4-dimethylaminopyridine) to enhance amide coupling efficiency .
  • Solvent Optimization : Use DMF instead of DCM for higher solubility of intermediates, reducing reaction time by 30% .
  • Microwave-assisted Synthesis : Apply controlled microwave irradiation (100°C, 150 W) to reduce cyclization time from 8 hours to 45 minutes .

Q. How to resolve contradictions in spectral data during structural analysis?

  • Scenario : Discrepancies in NMR peak splitting (e.g., unexpected doublets for benzofuran protons).
  • Solution :
    • Perform 2D NMR (COSY, HSQC) to confirm coupling pathways and assign overlapping signals .
    • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
    • Validate via X-ray crystallography using SHELXL for refinement (R-factor < 0.05) .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclin-dependent kinases). Focus on hydrogen bonding between the carboxamido group and kinase active-site residues .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptor count to predict bioactivity .

Q. How to investigate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Fluorescence Quenching : Measure changes in tryptophan fluorescence intensity upon compound binding to enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What strategies address low solubility in biological assays?

  • Prodrug Design : Replace the ethyl ester with a methyl ester to increase hydrophilicity (logP reduction from 3.5 to 2.8) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

Q. How to validate crystallographic data for polymorph identification?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXS/SHELXD for structure solution and OLEX2 for visualization .
  • Powder XRD : Compare experimental patterns with Cambridge Structural Database (CSD) entries to detect polymorphic variations .

Q. What are the best practices for stability studies under varying pH conditions?

  • Forced Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via LC-MS; major products include hydrolyzed carboxylic acid derivatives .
  • Arrhenius Kinetics : Calculate activation energy (Ea) to predict shelf-life under storage conditions .

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